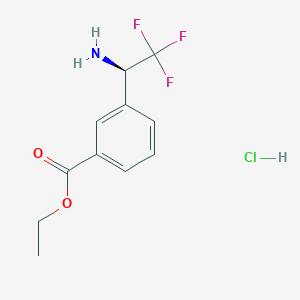
Ethyl (R)-3-(1-amino-2,2,2-trifluoroethyl)benzoate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction, where a suitable trifluoroethylating agent reacts with the benzoic acid derivative.
Amination: The amino group is introduced via a reductive amination process, where an amine reacts with the intermediate product in the presence of a reducing agent.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoroethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoroethyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride involves its interaction with molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate: A similar compound with a different substitution pattern on the benzoic acid ring.
4-((1R)-1-amino-2,2,2-trifluoroethyl)benzoic acid: A carboxylic acid derivative with similar functional groups.
Uniqueness
Ethyl ®-3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride is unique due to its specific substitution pattern and the presence of both trifluoroethyl and amino groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
2007919-79-9 |
|---|---|
Fórmula molecular |
C11H13ClF3NO2 |
Peso molecular |
283.67 g/mol |
Nombre IUPAC |
ethyl 3-[(1R)-1-amino-2,2,2-trifluoroethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14;/h3-6,9H,2,15H2,1H3;1H/t9-;/m1./s1 |
Clave InChI |
CFCPAKQRJRSHKR-SBSPUUFOSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=CC(=C1)[C@H](C(F)(F)F)N.Cl |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


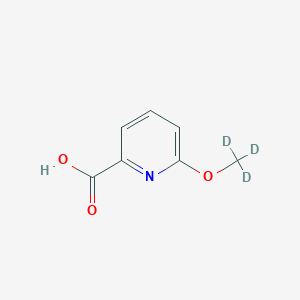
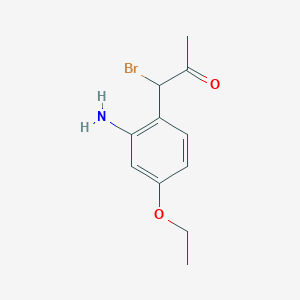
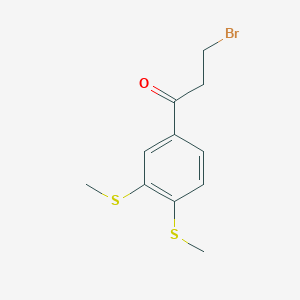
![(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14046389.png)
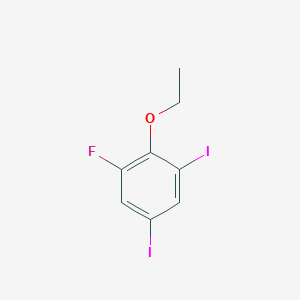
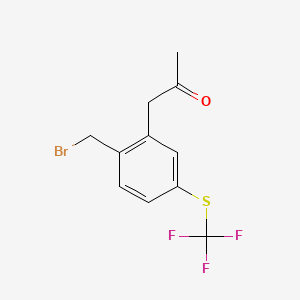
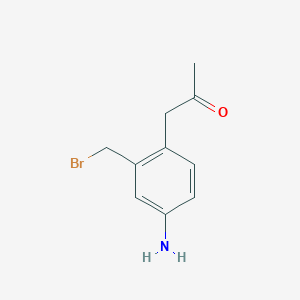
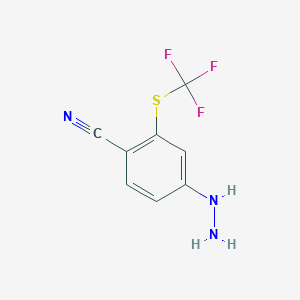





![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)
